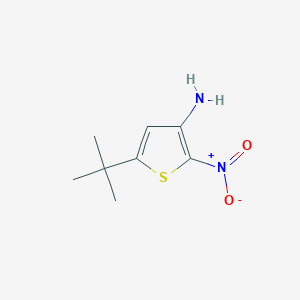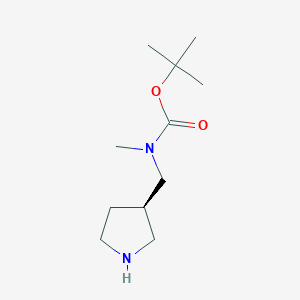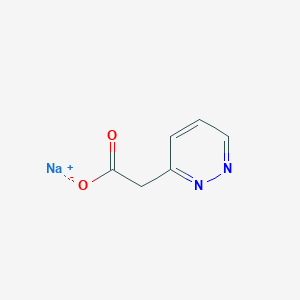
3-Amino-5-tert-butyl-2-nitro-thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-tert-butyl-2-nitro-thiophene: is an organic compound with the molecular formula C8H12N2O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitro group and an amine group on the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-tert-butyl-2-nitro-thiophene typically involves the nitration of a thiophene derivative followed by amination. One common method includes the nitration of 5-tert-butylthiophene using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 2-position. The resulting 5-tert-butyl-2-nitrothiophene is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-tert-butyl-2-nitro-thiophene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The thiophene ring can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Reduction: 5-Tert-butyl-2-aminothiophen-3-amine.
Substitution: Depending on the nucleophile, products can include alkylated or acylated derivatives.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-5-tert-butyl-2-nitro-thiophene is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. Its structural features may interact with biological targets, leading to potential therapeutic applications.
Medicine: Research into the medicinal properties of this compound includes its potential use as a precursor for drug development. Its derivatives may exhibit pharmacological activities that could be harnessed for treating diseases.
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Amino-5-tert-butyl-2-nitro-thiophene depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components. The amine group can form hydrogen bonds or ionic interactions with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
5-Tert-butyl-2-aminothiophen-3-amine: Similar structure but with an amine group instead of a nitro group.
2-Nitrothiophen-3-amine: Lacks the tert-butyl group, affecting its chemical properties and reactivity.
5-Tert-butylthiophene: Lacks both the nitro and amine groups, making it less reactive.
Uniqueness: 3-Amino-5-tert-butyl-2-nitro-thiophene is unique due to the presence of both a nitro group and an amine group on the thiophene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for various chemical transformations and applications.
Properties
CAS No. |
1021443-95-7 |
|---|---|
Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
5-tert-butyl-2-nitrothiophen-3-amine |
InChI |
InChI=1S/C8H12N2O2S/c1-8(2,3)6-4-5(9)7(13-6)10(11)12/h4H,9H2,1-3H3 |
InChI Key |
NBAWJKGJNPQIGV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(S1)[N+](=O)[O-])N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1504153.png)



![(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine](/img/structure/B1504171.png)








